

potential research applications of N-(4-aminophenyl)-2,2-dimethylpropanamide

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Compound of Interest

Compound Name: *N*-(4-aminophenyl)-2,2-dimethylpropanamide

Cat. No.: B034827

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An In-depth Technical Guide to the Potential Research Applications of **N-(4-aminophenyl)-2,2-dimethylpropanamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-aminophenyl)-2,2-dimethylpropanamide (CAS No. 104478-93-5) is a mono-protected derivative of p-phenylenediamine. While direct biological studies on this specific molecule are not extensively documented in public literature, its chemical structure presents significant potential as a versatile intermediate and building block in synthetic chemistry. The presence of a sterically hindered and stable pivaloyl protecting group on one amine allows for selective functionalization of the free aniline moiety. This guide provides a comprehensive overview of the compound's properties, a detailed potential synthetic protocol, and explores its prospective applications in drug discovery, materials science, and chemical biology, supported by logical research workflows.

Core Compound Properties

N-(4-aminophenyl)-2,2-dimethylpropanamide, also known as 4-pivalamidoaniline, is a stable solid compound available from various chemical suppliers for research purposes.[\[1\]](#)[\[2\]](#) Its key properties are summarized below.

Property	Value	Source(s)
CAS Number	104478-93-5	[1] [3] [4]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O	[1] [3]
Molecular Weight	192.26 g/mol	[1] [3]
IUPAC Name	N-(4-aminophenyl)-2,2-dimethylpropanamide	[2]
Physical Form	Solid	[2]
Purity (Typical)	≥95%	[2]
InChI Key	CQBPZUVCJMMOLJ-UHFFFAOYSA-N	[2]

Primary Application: A Chemically Stable Synthetic Intermediate

The primary research application of **N-(4-aminophenyl)-2,2-dimethylpropanamide** is as a mono-protected building block for organic synthesis. Its structural features are key to its utility:

- **Free Nucleophilic Amine:** The aniline amine at the 4-position is available for a wide array of chemical transformations, including amide bond formation, sulfonamide synthesis, reductive amination, diazotization followed by Sandmeyer reactions, and palladium-catalyzed cross-coupling reactions.
- **Stable Protecting Group:** The N-pivaloyl group is exceptionally stable compared to other acyl protecting groups like acetyl or benzoyl.[\[5\]](#) It is resistant to many acidic, basic, and reductive conditions, allowing for extensive chemical modification at other sites without unintended deprotection. Removal of the pivaloyl group is possible but typically requires harsh conditions, such as strong bases (e.g., lithium diisopropylamide) or forcing hydrolysis.[\[1\]](#)[\[6\]](#)

This combination makes the compound an ideal starting material for synthesizing complex molecules where precise control over the reactivity of the two amino groups of a p-phenylenediamine core is required.

Potential Research Areas

Drug Discovery and Medicinal Chemistry

The p-phenylenediamine scaffold is present in various biologically active compounds. Using a mono-protected version allows for the systematic and controlled synthesis of derivatives for screening.

- **Library Synthesis:** The compound can serve as a key intermediate for creating libraries of novel compounds. The free amine can be reacted with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes), and the resulting products can be screened for biological activity.
- **Analogs of Known Drugs:** It can be used to synthesize analogs of drugs that feature a 1,4-diaminobenzene core. For instance, it could be a starting material for creating novel inhibitors of DNA methyltransferase, building upon scaffolds like SGI-1027.^[7]

Polymer and Materials Science

p-Phenylenediamine is a fundamental monomer in the production of high-performance polymers like Kevlar.^[8] The mono-protected nature of **N-(4-aminophenyl)-2,2-dimethylpropanamide** allows for the synthesis of well-defined oligomers or asymmetrically functionalized polymers.

- **Functional Polymers:** The free amine can be incorporated into a polymer backbone, leaving the pivaloyl-protected amine as a latent functional group that could be deprotected or modified in a later step.
- **Covalent Organic Frameworks (COFs):** As p-phenylenediamine is used in COF synthesis, this compound could be used to introduce specific functionalities or to control the growth and topology of the framework.^[8]

Experimental Protocols

As specific published protocols for this compound are scarce, the following represent robust, generalized procedures based on established organic chemistry principles.^{[2][9][10]}

Protocol 1: Synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide

This two-step protocol involves the acylation of p-nitroaniline followed by the reduction of the nitro group.

Step A: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide

- **Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend p-nitroaniline (13.8 g, 100 mmol) in 100 mL of anhydrous dichloromethane (DCM).
- **Cooling:** Cool the suspension to 0 °C in an ice bath.
- **Base Addition:** Slowly add triethylamine (15.3 mL, 110 mmol) to the suspension.
- **Acylation:** Add pivaloyl chloride (13.5 mL, 110 mmol) dropwise to the stirring mixture over 20 minutes, ensuring the temperature remains below 5 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
- **Isolation:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from ethanol/water to obtain pure N-(4-nitrophenyl)-2,2-dimethylpropanamide as a solid.

Step B: Reduction to N-(4-aminophenyl)-2,2-dimethylpropanamide

- **Setup:** To a solution of N-(4-nitrophenyl)-2,2-dimethylpropanamide (11.1 g, 50 mmol) in 150 mL of ethanol in a hydrogenation vessel, add Palladium on carbon (10% Pd/C, ~500 mg).
- **Hydrogenation:** Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi of H₂ and stir vigorously at room temperature.

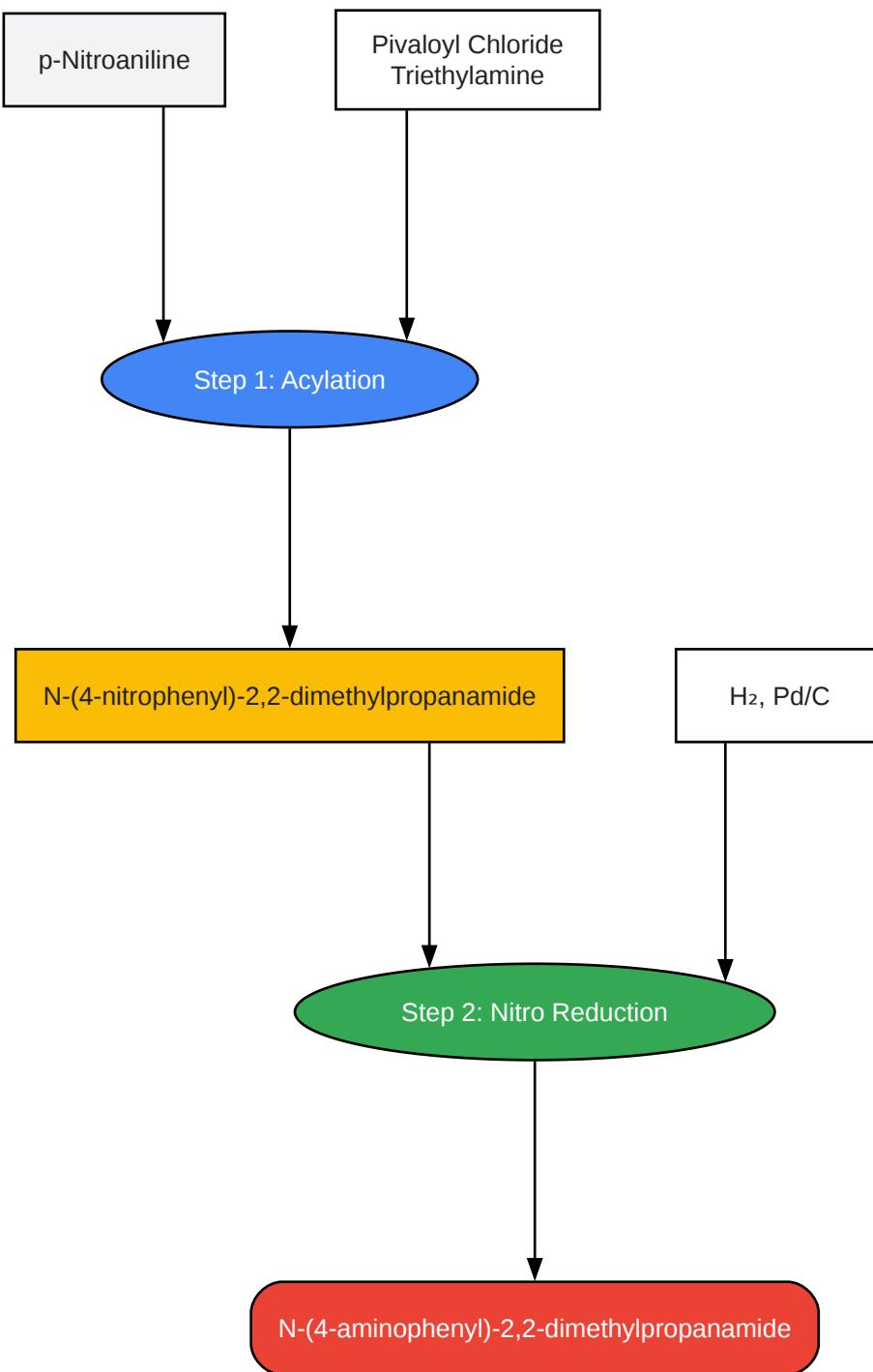
- Reaction: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake (typically 4-6 hours).
- Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
- Purification: Concentrate the filtrate under reduced pressure. The resulting solid crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield pure **N-(4-aminophenyl)-2,2-dimethylpropanamide**.

Protocol 2: Example Application - Synthesis of a Sulfonamide Derivative

- Setup: Dissolve **N-(4-aminophenyl)-2,2-dimethylpropanamide** (1.92 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) in 50 mL of anhydrous DCM in a round-bottom flask at 0 °C.
- Reagent Addition: Slowly add a solution of dansyl chloride (2.70 g, 10 mmol) in 20 mL of anhydrous DCM.
- Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
- Workup and Purification: Upon completion, wash the reaction mixture with 1 M HCl and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to isolate the desired sulfonamide.

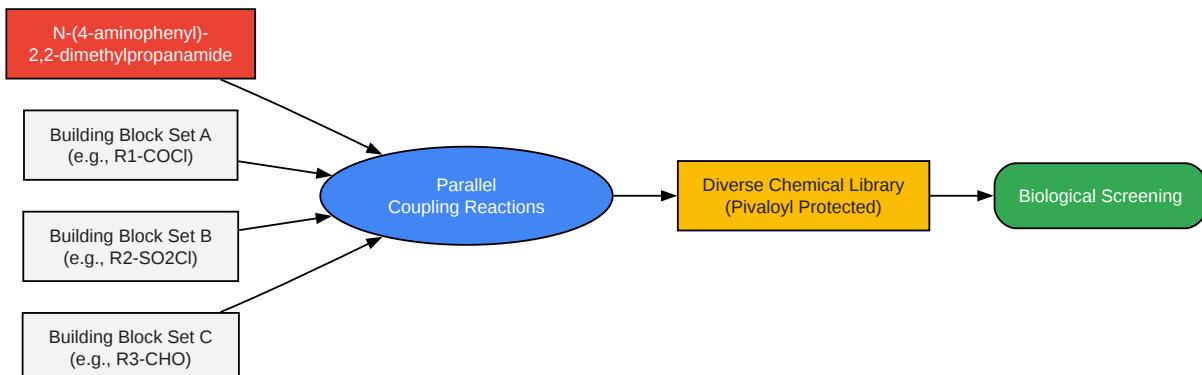
Visualized Workflows and Logic Diagrams

The following diagrams, generated using DOT language, illustrate the potential workflows involving **N-(4-aminophenyl)-2,2-dimethylpropanamide**.



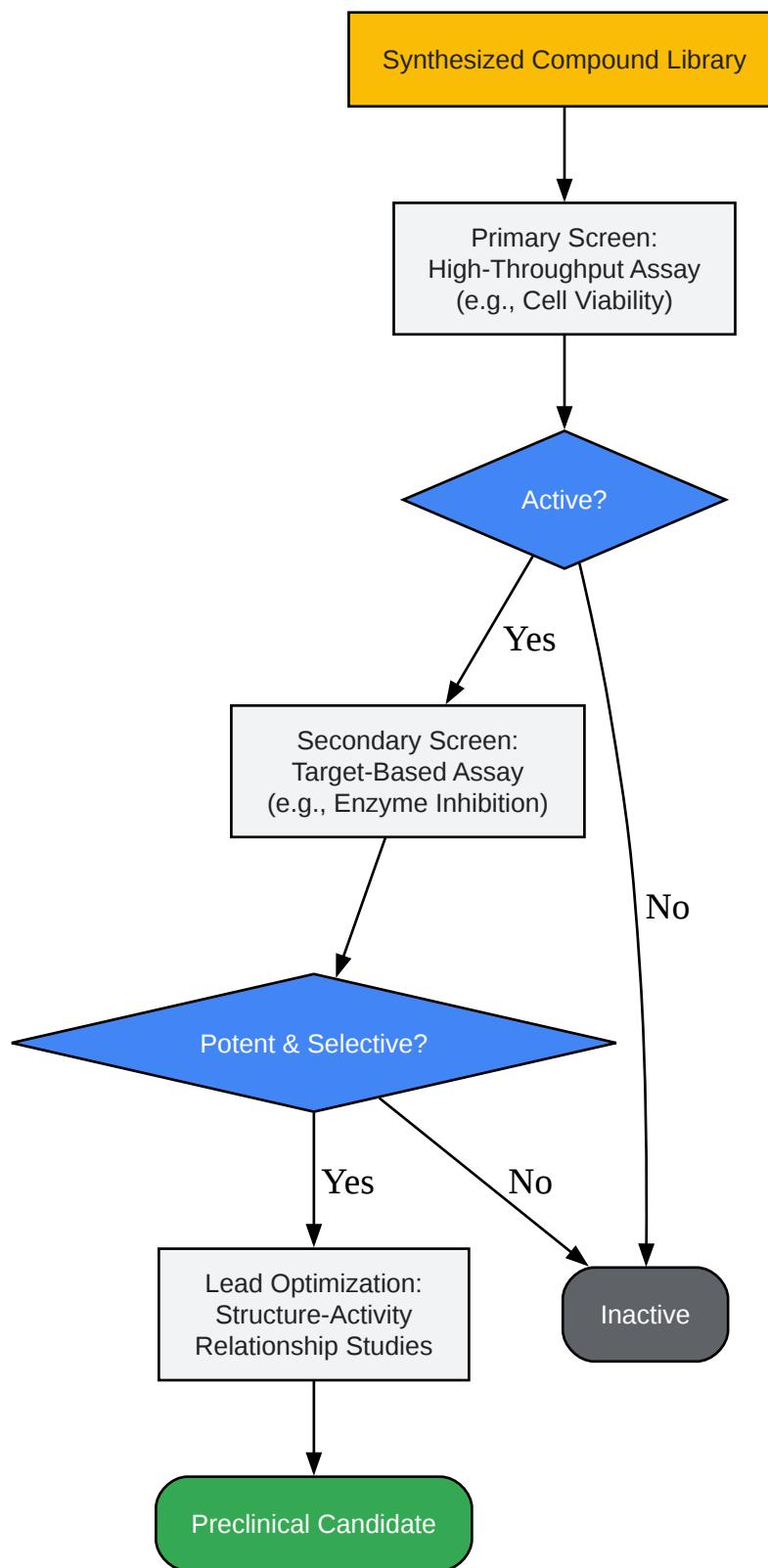
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Caption: Proposed two-step synthesis of the target compound.



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Caption: Workflow for using the compound in library synthesis.

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Caption: A logical screening cascade for novel compounds.

Conclusion and Future Directions

N-(4-aminophenyl)-2,2-dimethylpropanamide represents an under-explored yet highly valuable chemical tool. Its primary utility lies not in any known intrinsic biological activity, but in its role as a robust and selectively protected intermediate for complex organic synthesis. The stability of the pivaloyl group allows chemists to perform a multitude of reactions on the free aniline moiety with high fidelity.

Future research should focus on utilizing this building block to systematically explore chemical space in areas where the 1,4-diaminobenzene motif is known to be important. This includes the synthesis of novel kinase inhibitors, DNA-interacting agents, and functional monomers for advanced materials. The protocols and workflows outlined in this guide provide a foundational framework for initiating such research programs.

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